N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-8-20-14-13(10)17-9-18-15(14)16-7-11-3-5-12(19-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKNUCVMCLGVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Pathway
The initial condensation step’s regioselectivity is governed by the electron density of the thiophene amine, which preferentially attacks the formamidine carbonyl. Steric effects from the 5-methyl group on the thiophene ring direct cyclization to the [3,2-d] position rather than [2,3-d].
Chlorination Dynamics
Excessive POCl₃ may lead to over-chlorination at adjacent positions, necessitating precise stoichiometric control. Byproducts such as 4,6-dichloro-7-methylthieno[3,2-d]pyrimidine are minimized by maintaining temperatures below 100°C.
Substitution Selectivity
The 4-chloro group’s reactivity is heightened by the electron-withdrawing nature of the pyrimidine ring, ensuring selective attack by 4-methoxybenzylamine. Competing reactions, such as hydrolysis to the 4-hydroxy derivative, are suppressed in anhydrous NMP.
Characterization and Validation
Spectroscopic Analysis
Purity and Yield Optimization
Column chromatography using petroleum ether/ethyl acetate (100:0–0:100) effectively isolates the product with >95% purity. Total yields across three steps range from 45% to 54%, contingent on solvent recovery and intermediate stability.
Comparative Evaluation of Synthetic Routes
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: The compound is explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Substituent Effects
- N-[(4-Methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine: The 4-methoxybenzyl group enhances solubility and may improve binding to microtubules or kinase targets. The 7-methyl group likely contributes to steric effects and metabolic stability .
- 2-Chloro-7-(cyclohexenyl)-N-(pyrrolidinylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-amine (4a): Substitution with a cyclohexenyl group at C7 and a pyrrolidinylsulfonylphenyl group at N4 shifts activity toward FLT3-ITD kinase inhibition in acute myeloid leukemia (AML), demonstrating how hydrophobic substituents influence target specificity .
Heterocycle Variations: Thieno vs. Pyrrolo Pyrimidines
- Pyrrolo[2,3-d]pyrimidines (e.g., Compound 6 in ): The pyrrolo core increases planarity, enhancing tubulin binding affinity. For example, N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine shows improved water solubility and resistance to P-glycoprotein efflux compared to thieno analogs .
Substituent-Driven Target Selectivity
- Kinase Inhibitors: AEE788: A pyrrolo[2,3-d]pyrimidine with a 4-ethylpiperazinylmethylphenyl group targets EGFR and VEGFR kinases, highlighting how bulky substituents enable kinase domain interactions . LPA2 Antagonist (1017606-66-4): Features a 7-methylthieno[3,2-d]pyrimidin-4-amine core with a piperazinyl sulfonyl group, demonstrating the role of sulfonamide moieties in G-protein-coupled receptor antagonism .
- Apoptosis Inducers: Compound 2a (Selenium derivative): Incorporates a benzo[d][1,3]dioxol-5-ylmethyl group, inducing apoptosis via caspase activation, unlike microtubule-targeting thieno analogs .
Solubility and Resistance Profiles
- Water-Soluble Pyrrolo[3,2-d]pyrimidines (): Introduction of charged or polar groups (e.g., HCl salts) improves solubility and overcomes βIII-tubulin-mediated resistance in paclitaxel-resistant cell lines .
- Thieno[3,2-d]pyrimidines: While less soluble, the 7-methyl and 4-methoxybenzyl groups in the target compound may reduce recognition by drug efflux pumps like P-glycoprotein compared to unmodified analogs .
Biological Activity
N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine is a compound belonging to the thieno[3,2-d]pyrimidine class, characterized by its unique heterocyclic structure that incorporates both sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it has been investigated for its effects on various biological targets.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
The presence of the methoxy group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets. The thieno ring fused with a pyrimidine structure contributes to its unique chemical properties, making it a candidate for various therapeutic applications.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. This inhibition can play a crucial role in regulating cellular processes and may lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : Studies suggest that this compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways. This interaction is vital for understanding its mechanism of action and potential therapeutic uses.
The biological activity of this compound may involve several mechanisms:
- Target Protein Binding : The compound may bind to target proteins, altering their function and affecting cellular signaling.
- Regulation of Gene Expression : By modulating receptor activity, it can influence gene expression related to various physiological processes.
- Inhibition of Pathways : It may inhibit specific signaling pathways that are upregulated in disease states, contributing to its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Iodo-N-(4-methoxyphenyl)-N-methylthieno[3,2-d]pyrimidin-4-amine | Contains an iodine atom instead of a methyl group | Potentially enhanced biological activity due to halogen substitution |
| N-(4-Methoxyphenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine | Lacks the methyl group at position 7 | May exhibit different pharmacological properties |
| N-(3,4-Dimethoxyphenyl)-N-methylthieno[3,2-d]pyrimidin-4-amine | Contains two methoxy groups | Increased lipophilicity and possible enhanced receptor binding |
Q & A
Q. What are the common synthetic routes for N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine, and what key reagents are involved?
The synthesis typically involves a multi-step approach:
- Core formation : Chlorination of the pyrimidine core using reagents like POCl₃ (phosphorus oxychloride) to activate substitution sites .
- Nucleophilic displacement : Reaction with 4-methoxybenzylamine under reflux conditions in solvents such as acetonitrile or dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity . Example yields from analogous compounds: 64–78% after optimization .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign methoxy (-OCH₃) protons at δ ~3.8 ppm and aromatic protons in the thieno[3,2-d]pyrimidine core (δ 6.5–8.5 ppm) .
- IR spectroscopy : Confirm amine (-NH) stretches at ~3450 cm⁻¹ and aromatic C=C vibrations at ~1600 cm⁻¹ .
- X-ray crystallography : Resolve crystal packing (e.g., P1 space group, unit cell parameters: a = 8.7 Å, b = 15.1 Å, c = 17.8 Å) and hydrogen-bonding networks (N–H⋯N, ~2.8 Å) .
Q. What initial biological screening assays are recommended for evaluating its bioactivity?
- Kinase inhibition : Test against EGFR or FLT3-ITD kinases using ATP-competitive assays (IC₅₀ determination) .
- Microtubule disruption : Monitor tubulin polymerization via fluorescence-based assays (e.g., colchicine-site binding) .
- Cytotoxicity : Evaluate GI₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to CHCl₃ .
- Microwave-assisted synthesis : Reduce reaction time (2 h vs. 24 h) and improve yields (e.g., 78% vs. 64%) under controlled temperature (160°C) .
- Catalyst screening : Triethylamine (TEA) or DBU (1,8-diazabicycloundec-7-ene) minimizes side reactions during amination . Table 1 : Optimization parameters from analogous syntheses
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 80–120°C | +15% |
| Solvent | Dry acetonitrile | +10% |
| Catalyst (TEA) | 2.5 eq. | +20% |
Q. How to address contradictory data in biological assays, such as varying IC₅₀ values across cell lines?
- Resistance mechanisms : Test in P-glycoprotein-overexpressing (MDR1) or βIII-tubulin-mutant cell lines to assess resistance profiles .
- Combination studies : Co-administer with efflux pump inhibitors (e.g., verapamil) to isolate target-specific activity .
- Dose-response validation : Use orthogonal assays (e.g., Western blot for phospho-EGFR inhibition) to confirm target engagement .
Q. What computational strategies are used to model its interaction with biological targets?
- Molecular docking : Simulate binding to EGFR (PDB: 1M17) using AutoDock Vina, focusing on hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
- MD simulations : Analyze stability of ligand-receptor complexes (50 ns trajectories, GROMACS) to validate binding modes .
- QSAR modeling : Corporate substituent effects (e.g., methoxy vs. trifluoromethyl) on activity using Hammett σ constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
